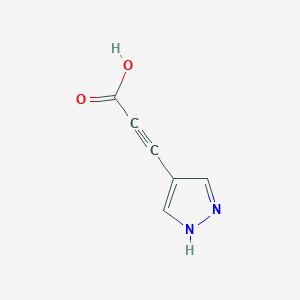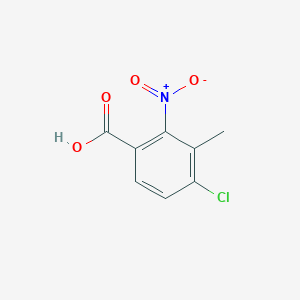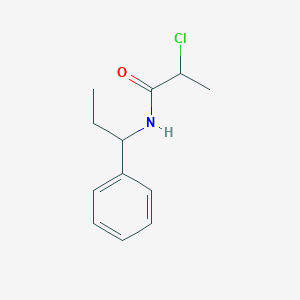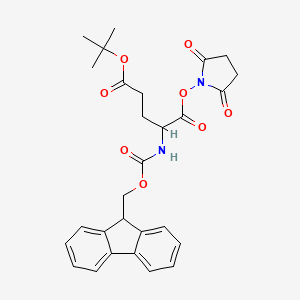
N-Fmoc-O5-tert-butyl-L-glutamic acid succinimido ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-O5-tert-butyl-L-glutamic acid succinimido ester is a derivative of L-glutamic acid, a naturally occurring amino acid. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a common protecting group in organic synthesis, particularly in the field of peptide chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-O5-tert-butyl-L-glutamic acid succinimido ester typically involves the following steps:
Protection of the Carboxyl Group: The carboxyl group of L-glutamic acid is protected by converting it into a tert-butyl ester. This is achieved by reacting L-glutamic acid with tert-butyl alcohol in the presence of a strong acid catalyst.
Fmoc Protection: The amino group of the protected L-glutamic acid is then protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of Succinimido Ester: The final step involves the formation of the succinimido ester by reacting the Fmoc-protected L-glutamic acid tert-butyl ester with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
N-Fmoc-O5-tert-butyl-L-glutamic acid succinimido ester undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, allowing for further functionalization of the amino group.
Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic conditions to yield the free carboxylic acid.
Coupling Reactions: The succinimido ester can react with amines to form amide bonds, making it useful in peptide synthesis.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Ester Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to hydrolyze the tert-butyl ester.
Coupling Reactions: N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) are used to form the succinimido ester.
Major Products
Fmoc Removal: Yields the free amino group.
Ester Hydrolysis: Yields the free carboxylic acid.
Coupling Reactions: Yields amide bonds with various amines.
科学的研究の応用
N-Fmoc-O5-tert-butyl-L-glutamic acid succinimido ester has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and prodrugs.
Bioconjugation: Used to attach peptides to other biomolecules, such as antibodies, for targeted drug delivery.
Material Science: Utilized in the synthesis of peptide-based materials for biomedical applications.
作用機序
The mechanism of action of N-Fmoc-O5-tert-butyl-L-glutamic acid succinimido ester involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. The succinimido ester facilitates the formation of amide bonds with amines, allowing for the sequential addition of amino acids to form peptides.
類似化合物との比較
Similar Compounds
N-Fmoc-L-glutamic acid 5-tert-butyl ester: Similar structure but lacks the succinimido ester group.
Fmoc-L-glutamic acid 5-tert-butyl ester: Another similar compound used in peptide synthesis.
Uniqueness
N-Fmoc-O5-tert-butyl-L-glutamic acid succinimido ester is unique due to the presence of the succinimido ester group, which enhances its reactivity in coupling reactions. This makes it particularly useful in the synthesis of complex peptides and bioconjugates.
特性
IUPAC Name |
5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O8/c1-28(2,3)37-25(33)15-12-22(26(34)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXJIYSGLYYEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

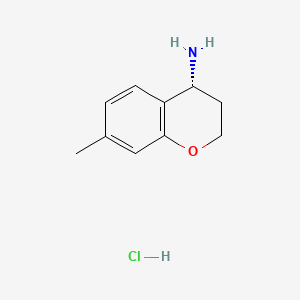
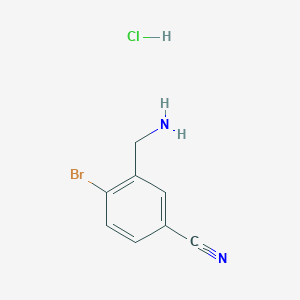
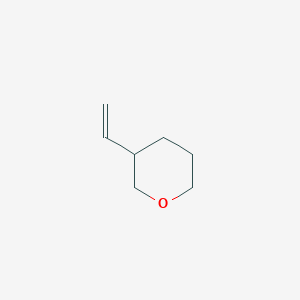
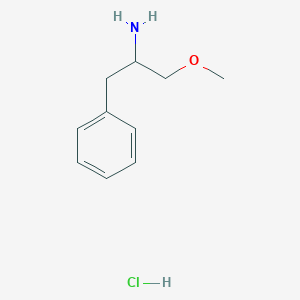

![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)


